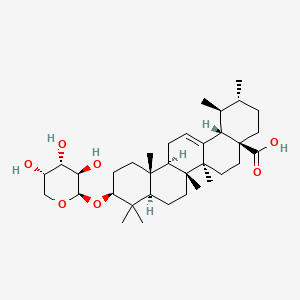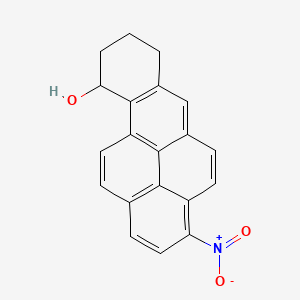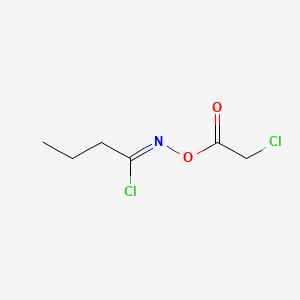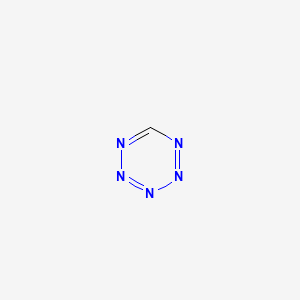![molecular formula C12H22O2 B12649828 2,7,7,9-Tetramethyl-1,4-dioxaspiro[4.5]decane CAS No. 94089-03-9](/img/structure/B12649828.png)
2,7,7,9-Tetramethyl-1,4-dioxaspiro[4.5]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7,7,9-Tetramethyl-1,4-dioxaspiro[4.5]decane is an organic compound with the molecular formula C12H22O2. It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom. This compound is known for its stability and distinctive chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7,7,9-Tetramethyl-1,4-dioxaspiro[4.5]decane typically involves a one-step condensation reaction. This reaction is carried out at room temperature using the corresponding aromatic aldehyde and 1,2-diol in the presence of indium chloride . After the initial synthesis, the compound can be oxidized to the corresponding diketone by passing an oxygen stream through the reaction mixture .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2,7,7,9-Tetramethyl-1,4-dioxaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones.
Reduction: It can be reduced under specific conditions to yield alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Oxygen or other oxidizing agents are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions include diketones, alcohols, and substituted derivatives of the original compound.
Scientific Research Applications
2,7,7,9-Tetramethyl-1,4-dioxaspiro[4.5]decane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,7,7,9-Tetramethyl-1,4-dioxaspiro[4.5]decane exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biochemical and physiological effects, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- 1,4-Dioxa-8-azaspiro[4.5]decane
- 2-Methyl-1,4-dioxaspiro[4.5]decane
- 7,7,9,9-Tetramethyl-1,4-dioxa-8-azaspiro[4.5]decane
Uniqueness
2,7,7,9-Tetramethyl-1,4-dioxaspiro[4.5]decane stands out due to its specific structural features and stability. Its unique spiro structure provides distinct chemical properties that are not commonly found in other similar compounds. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
94089-03-9 |
|---|---|
Molecular Formula |
C12H22O2 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
3,7,7,9-tetramethyl-1,4-dioxaspiro[4.5]decane |
InChI |
InChI=1S/C12H22O2/c1-9-5-11(3,4)8-12(6-9)13-7-10(2)14-12/h9-10H,5-8H2,1-4H3 |
InChI Key |
NYOLBDMJHMTDNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC2(C1)OCC(O2)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(1,2,2,6,6-pentamethylpiperidin-4-yl)-2-propan-2-yloxyphenyl]formamide](/img/structure/B12649747.png)

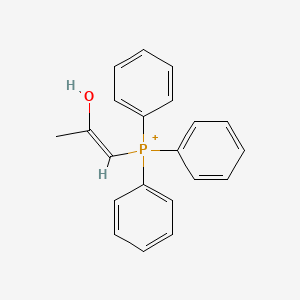
![11-Methyl[1]benzothiopyrano[4,3-b]indol-11-ium perchlorate](/img/structure/B12649765.png)
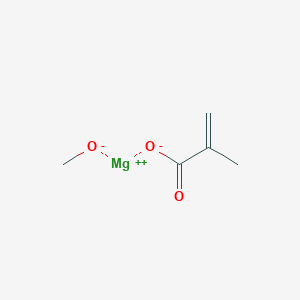
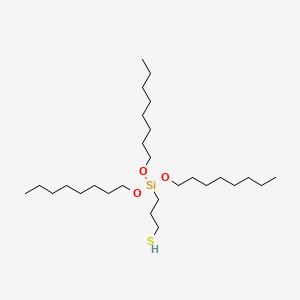
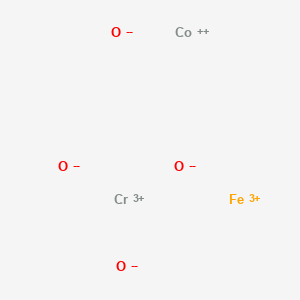
![1-(3-Chloropropyl)-1-azaspiro[4.5]decane;hydrochloride](/img/structure/B12649788.png)
![2-[2-(2-Butoxyethoxy)propoxy]propan-1-ol](/img/structure/B12649792.png)
